molecular formula C11H17Cl2NO B6174379 2-{8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride CAS No. 2649087-05-6

2-{8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride

Cat. No.: B6174379
CAS No.: 2649087-05-6
M. Wt: 250.2
InChI Key:
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Description

2-{8-azaspiro[bicyclo[321]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride is a complex organic compound characterized by its unique bicyclic structure This compound is part of the azaspiro family, which consists of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with a suitable bicyclic precursor, such as 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane], and then introduce the acetyl chloride group through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the acetyl chloride group and to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The acetyl chloride group can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to form amines or alcohols.

  • Substitution: : The acetyl chloride group can be substituted with other functional groups, such as alcohols or amines.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Reagents such as alcohols or amines can be used in substitution reactions, often with the presence of a base to facilitate the reaction.

Major Products Formed

  • Oxidation: : Carboxylic acids

  • Reduction: : Amines or alcohols

  • Substitution: : Various functionalized derivatives depending on the substituting group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its nitrogen-containing heterocycle can interact with various biological targets.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural complexity and reactivity make it suitable for creating new pharmaceuticals.

Industry

In the materials industry, this compound could be used in the development of new polymers or coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-{8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride: : This compound is structurally similar but lacks the acetyl chloride group.

  • 2-azabicyclo[3.2.1]octane scaffold: : This broader class of compounds shares the bicyclic structure but may have different substituents.

Uniqueness

The presence of the acetyl chloride group in 2-{8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride makes it distinct from its similar counterparts. This group introduces additional reactivity and potential for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2649087-05-6

Molecular Formula

C11H17Cl2NO

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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